molecular formula C4H8N4O2 B570404 3-Amino-2-(formylamino)-3-iminopropanamide CAS No. 100191-43-3

3-Amino-2-(formylamino)-3-iminopropanamide

Cat. No.: B570404
CAS No.: 100191-43-3
M. Wt: 144.134
InChI Key: INDXUJXNSGYMEE-UHFFFAOYSA-N
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Description

3-Amino-2-(formylamino)-3-iminopropanamide is a chemical compound with the molecular formula C4H8N4O2 and a molecular weight of 144.13 g/mol . It is known for its unique structure, which includes both amino and formamido groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(formylamino)-3-iminopropanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of formamide with an amino-protected precursor, followed by deprotection to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(formylamino)-3-iminopropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated derivatives, while reduction may produce amino derivatives .

Scientific Research Applications

3-Amino-2-(formylamino)-3-iminopropanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(formylamino)-3-iminopropanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(formylamino)-3-iminopropanamide is unique due to its combination of amino and formamido groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

3-Amino-2-(formylamino)-3-iminopropanamide, also known by its chemical formula C4H8N4O2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an amino group, a formylamino group, and an imino group. Its structural formula can be represented as follows:

H2NC(=O)NHC(=NH)CH2NH2\text{H}_2N-C(=O)-NH-C(=NH)-CH_2-NH_2

This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as a biochemical modulator . It has been shown to interact with various enzymes and receptors, influencing biochemical pathways such as:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been reported to inhibit enzymes that regulate nitrogen metabolism, potentially affecting urea cycle dynamics.
  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.

Anticancer Potential

Research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with increased markers for apoptosis observed through flow cytometry analysis.
  • Antimicrobial Efficacy : Research conducted by Smith et al. (2021) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry (2020)
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteriaSmith et al., 2021
AntioxidantReduces oxidative stressInternal Study Report (2022)

Properties

IUPAC Name

3-amino-2-formamido-3-iminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(6)2(4(7)10)8-1-9/h1-2H,(H3,5,6)(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDXUJXNSGYMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC(C(=N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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